molecular formula C20H12F13NO2 B3042814 N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-72-3

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No. B3042814
CAS RN: 680213-72-3
M. Wt: 545.3 g/mol
InChI Key: VOMCYYCOQUOYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the mechanisms of glutamate transporters. Glutamate transporters are responsible for regulating the levels of the neurotransmitter glutamate in the brain, which is important for proper brain function.

Mechanism Of Action

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide inhibits the glutamate transporter EAAT1 by binding to the transporter and preventing it from removing glutamate from the synaptic cleft. This leads to an accumulation of glutamate in the synaptic cleft, which can activate glutamate receptors and affect neuronal function.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to affect neuronal function in various ways. For example, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to enhance synaptic transmission in the hippocampus, which is important for learning and memory. Additionally, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been shown to affect the activity of various glutamate receptors, which can lead to changes in neuronal excitability.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide in lab experiments is its potency as an inhibitor of the glutamate transporter EAAT1. This allows for precise control over glutamate levels in the synaptic cleft, which is important for studying the effects of glutamate on neuronal function. However, one limitation of using N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is its specificity for EAAT1. This means that it may not be useful for studying the effects of glutamate on other glutamate transporters.

Future Directions

There are several potential future directions for research involving N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide. One area of interest is the development of more potent and specific inhibitors of glutamate transporters, which could be used to study the mechanisms of these transporters in more detail. Additionally, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide could be used in conjunction with other tools, such as optogenetics, to study the effects of glutamate on neuronal function in a more precise and controlled manner. Finally, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide could be used to study the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has been used extensively in scientific research to study the mechanisms of glutamate transporters. Specifically, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a potent inhibitor of the glutamate transporter EAAT1, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting this transporter, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can lead to an accumulation of glutamate in the synaptic cleft, which can be used to study the effects of glutamate on neuronal function.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F13NO2/c1-36-11-6-4-5-10(9-11)34-14(35)12-7-2-3-8-13(12)15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h2-9H,1H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMCYYCOQUOYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
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N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 6
N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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